Carbendazim

Description

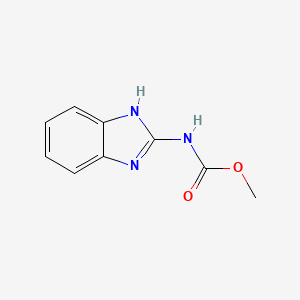

This compound is a member of the class of benzimidazoles that is 2-aminobenzimidazole in which the primary amino group is substituted by a methoxycarbonyl group. A fungicide, this compound controls Ascomycetes, Fungi Imperfecti, and Basidiomycetes on a wide variety of crops, including bananas, cereals, cotton, fruits, grapes, mushrooms, ornamentals, peanuts, sugarbeet, soybeans, tobacco, and vegetables. It has a role as an antinematodal drug, a metabolite, a microtubule-destabilising agent and an antifungal agrochemical. It is a carbamate ester, a member of benzimidazoles, a benzimidazole fungicide and a benzimidazolylcarbamate fungicide. It is functionally related to a 2-aminobenzimidazole.

This compound has been used in trials studying the treatment of Lymphoma and Unspecified Adult Solid Tumor, Protocol Specific.

This compound has been reported in Curvularia hawaiiensis, Arabidopsis thaliana, and other organisms with data available.

This compound is a broad-spectrum benzimidazole antifungal with potential antimitotic and antineoplastic activities. Although the exact mechanism of action is unclear, this compound appears to binds to an unspecified site on tubulin and suppresses microtubule assembly dynamic. This results in cell cycle arrest at the G2/M phase and an induction of apoptosis.

This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

This compound is a widely used, broad-spectrum benzimidazole fungicide. It is also a metabolite of benomyl (another widely used fungicide). It is also employed as a casting worm control agent in amenity turf situations such as golf greens and tennis courts. This compound is used to control plant diseases in cereals and fruits, including citrus, bananas, strawberries, pineapples, and pomes. It is also used in Queensland, Australia on macadamia plantations. This compound is absorbed through the roots and green tissues. It acts by inhibiting beta-tubulin synthesis, inhibiting development of germ tubes and the growth of mycelia. It is compatible with most of the insecticides. It is used for the control of blast, sheath blight, brown spot, powdery mildew, scab, anthracnose and leaf spot diseases in various crops. The primary source of this compound exposure for the public at large is dietary intake.

carcinogen when combined with sodium nitrite; principle metabolite of thiophanate methyl & benomyl; structure

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFZGCMQGLPBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBENDAZIM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23424-47-7 (unspecified hydrochloride), 37574-18-8 (mono-hydrochloride), 52316-55-9 (monophosphate) | |

| Record name | Carbendazim [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4024729 | |

| Record name | Carbendazim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carbendazim appears as light gray or beige powder. (NTP, 1992), White to light-gray, odorless solid; [HSDB] Powder; [MSDSonline], Solid, COLOURLESS CRYSTALS OR GREY-TO-WHITE POWDER. | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbendazim | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4217 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Carbendazim | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBENDAZIM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Solubility in water at 24 °C: 29 mg/L at pH 4; 8 mg/L at pH 7; 1.49 mg/L at pH 8, Soluble in (g/L at 24 °C): dimethylformamide 5, acetone 0.3, ethanol 0.3, chloroform 0.1, ehtyl acetate 0.135, dichlormethane 0.068, benzene 0.036, cyclohexane <0.01, diethyl ether <0.01, hexane 0.0005, Xylene: <1 g/100 g at 20 °C; Cylcohexanone: < 1 g/100 g /Technical grade/, Solubility at 20 °C (mg/L): hexane 0.5; benzene 36; dichloromethane 68; ethanol 300; dimethylformamide 5000, chloroform 100, acetone 300, Slightly soluble in most solvents, 29 mg/L @ 24C (exp), Solubility in water, g/100ml at 24 °C: 0.0008 | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBENDAZIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbendazim | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBENDAZIM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.45 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.45 g/cu cm at 25 °C, 0.27 g/cm³ | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBENDAZIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBENDAZIM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.000000075 mmHg at 68 °F ; <0.001 mmHg at 257 °F (NTP, 1992), 7.5X10-10 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBENDAZIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBENDAZIM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

2,3-Diaminophenazine, 2-Amino-3-hydroxyphenazine | |

| Record name | CARBENDAZIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder, Crystalline powder, Nearly white solid /Technical/, Light-gray powder, Off-white, crystalline powder | |

CAS No. |

10605-21-7, 37953-07-4 | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbendazim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10605-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbendazim [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl benzimidazolecarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037953074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbendazim | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbendazim | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, N-1H-benzimidazol-2-yl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbendazim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbendazim | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBENDAZIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H75J14AA89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARBENDAZIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbendazim | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBENDAZIM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

576 to 585 °F (decomposes) (NTP, 1992), Decomposes at 300 °C, MP: 302-307 °C (decomposes), 302 - 307 °C | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBENDAZIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbendazim | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

carbendazim chemical formula and molecular weight

An In-depth Technical Guide to Carbendazim

Topic: this compound: A Technical Monograph on its Physicochemical Properties, Mechanism of Action, and Analytical Quantification Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of this compound, a widely utilized broad-spectrum benzimidazole fungicide. We will delve into its core chemical identity, mechanism of action, established analytical protocols, and key physicochemical properties, offering field-proven insights for the scientific community.

Core Chemical and Physical Identity

This compound, also known as methyl 2-benzimidazolecarbamate (MBC), is the primary fungitoxic compound responsible for the efficacy of several related fungicides, such as benomyl and thiophanate-methyl, to which it is a metabolite.[1] Its widespread use in agriculture is for controlling a range of diseases in fruits, cereals, and vegetables.[2][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| Chemical Formula | C₉H₉N₃O₂ | [2][4][5][6] |

| Molecular Weight | 191.19 g/mol | [4][5][7][8] |

| IUPAC Name | methyl 1H-benzimidazol-2-ylcarbamate | [6][9] |

| CAS Registry Number | 10605-21-7 | [2][5][7][10] |

| Common Synonyms | MBC, BCM, Bavistin, Derosal, Carbendazol | [2][4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | >300 °C (decomposes) | [5][7] |

| Water Solubility | 8 mg/L (at pH 7, 25 °C) | [2] |

| Organic Solvent Solubility | Soluble in DMSO (~25 mg/ml) and DMF (~30 mg/ml) | [1] |

Mechanism of Action: Disruption of Fungal Cytoskeletal Formation

The fungicidal activity of this compound is rooted in its specific interaction with the fungal cytoskeleton. The primary target is the protein β-tubulin, a fundamental component of microtubules.

Causality of Action: this compound selectively binds to fungal β-tubulin subunits. This binding event inhibits the polymerization of tubulin into microtubules. Microtubules are critical for essential cellular processes in eukaryotes, most notably the formation of the mitotic spindle during cell division. By preventing microtubule assembly, this compound effectively halts mitosis at the G2/M phase, leading to cell cycle arrest and subsequent apoptosis or cell death.[2][4] This mechanism is also responsible for its aneugenic (chromosome-altering) potential observed in in vitro tests.[2]

A crucial aspect of its utility and relative safety is its differential affinity; this compound binds with high affinity to fungal tubulin but has a significantly lower affinity for mammalian tubulin, providing a degree of selective toxicity.[2]

Caption: Mechanism of this compound's fungicidal action.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

For researchers and quality control professionals, accurate quantification of this compound in complex matrices such as crops, soil, and water is essential. High-Performance Liquid Chromatography (HPLC), typically coupled with a UV detector, is a robust and widely adopted method for this purpose.[2]

Trustworthiness Through Validation: The following protocol is a representative method. For regulatory or research publication purposes, it must be fully validated. This involves establishing linearity with a calibration curve, determining the limit of detection (LOD) and limit of quantification (LOQ), and assessing accuracy and precision through replicate analyses of spiked matrix samples (e.g., blank orange extract spiked with a known concentration of this compound).

Experimental Protocol: Quantification of this compound in Fruit Matrix

-

Sample Preparation - Extraction:

-

Homogenize 10 g of the fruit sample (e.g., apple, orange).

-

Add 20 mL of acetonitrile and vigorously shake or vortex for 5 minutes to extract this compound from the sample matrix.

-

Centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid debris.

-

Carefully collect the supernatant (the acetonitrile layer).

-

-

Sample Preparation - Clean-up (Dispersive Solid-Phase Extraction):

-

Transfer the supernatant to a new tube containing 150 mg of primary secondary amine (PSA) sorbent and 900 mg of anhydrous magnesium sulfate.

-

Vortex for 1 minute. The PSA removes interfering organic acids and sugars, while the magnesium sulfate removes residual water.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Filter the resulting supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). The nonpolar stationary phase is ideal for retaining the moderately polar this compound.

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v), adjusted to pH 3.0 with phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 280 nm, where this compound exhibits strong absorbance.[1]

-

Column Temperature: 30 °C.

-

-

Calibration and Quantification:

-

Prepare a series of standard solutions of this compound in acetonitrile (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample extract.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Caption: Standard workflow for HPLC-based quantification of this compound.

References

-

World Health Organization. (1993). This compound (HSG 82, 1993). Inchem.org. [Link]

-

PharmaCompass. This compound | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

CAS (a division of the American Chemical Society). This compound. CAS Common Chemistry. [Link]

-

Compendium of Pesticide Common Names. This compound data sheet. [Link]

-

PubChem, National Institutes of Health. This compound | C9H9N3O2 | CID 25429. [Link]

-

Wikipedia. This compound. [Link]

-

ResearchGate. The structural formula of this compound (chemical formula: C9H9N3O2, mol.wt. 191.21 g mol-1 ). [Link]

-

ResearchGate. The structural formula of this compound (chemical formula: C9H9N3O2,...) | Download Scientific Diagram. [Link]

-

NCBI. 25429 - PubChem Compound Result. [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. This compound (HSG 82, 1993) [inchem.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound | C9H9N3O2 | CID 25429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 97 10605-21-7 [sigmaaldrich.com]

- 8. This compound - PubChem Compound - NCBI [ncbi.nlm.nih.gov]

- 9. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 10. This compound - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis of Methyl Benzimidazol-2-ylcarbamate (Carbendazim)

Preamble: The Significance of Methyl Benzimidazol-2-ylcarbamate

Methyl benzimidazol-2-ylcarbamate, widely known as carbendazim or MBC, is a potent systemic fungicide with a broad spectrum of activity.[1] Its significance in modern agriculture is substantial, where it is employed to control a host of fungal diseases across a wide variety of crops, including cereals, fruits, and vegetables.[2] It also serves as the active metabolite for other widely used benzimidazole fungicides, such as benomyl and thiophanate-methyl.[3][4]

The fungicidal mechanism of this compound is well-elucidated; it functions by binding to the β-tubulin protein subunit in fungal cells.[5] This interaction disrupts the polymerization of microtubules, which are critical for the formation of the mitotic spindle during cell division.[5][6] By arresting mitosis, this compound effectively halts the growth and proliferation of pathogenic fungi, providing both protective and curative action within the host plant.[5][7] This guide provides a comprehensive overview of the core synthesis processes, grounded in established chemical principles and process optimization strategies, for researchers and professionals in agrochemical and pharmaceutical development.

Core Synthesis Principles: A Retrosynthetic Overview

The synthesis of this compound fundamentally involves the construction of the benzimidazole heterocyclic system and the concurrent or subsequent installation of the methyl carbamate functional group at the 2-position. The most commercially viable and widely practiced approach involves the cyclocondensation of an aromatic diamine with a reactive cyclizing agent that already contains the requisite carbamate precursor moiety.

The general synthetic logic can be visualized as follows:

Caption: High-level retrosynthetic analysis of this compound.

This guide will focus on the most prevalent industrial pathway, which utilizes o-phenylenediamine and methyl cyanocarbamate as the key building blocks. This method has been refined to achieve high yields and purity, making it a cornerstone of commercial production.[8]

The Primary Industrial Synthesis: The Cyanamide Pathway

The industrial synthesis of this compound is a robust, multi-step process that is optimized for efficiency and product quality. It is typically bifurcated into two primary stages: the synthesis of the key cyclizing agent, followed by the core-forming cyclocondensation reaction.

A. Stage 1: Synthesis of the Cyclizing Agent - Methyl Cyanocarbamate

The efficacy of the entire synthesis hinges on the quality and yield of the cyclizing agent, methyl cyanocarbamate. This intermediate is prepared through the reaction of a cyanamide source with methyl chloroformate under carefully controlled alkaline conditions.[8][9]

The reaction mechanism involves the nucleophilic attack of the cyanamide anion on the electrophilic carbonyl carbon of methyl chloroformate.

Caption: Synthesis of Methyl Cyanocarbamate.

Causality Behind Experimental Choices:

-

Low Temperature (0-5°C): This is a critical parameter. Methyl chloroformate is highly susceptible to hydrolysis, especially under basic conditions. Maintaining a low temperature significantly suppresses this side reaction, thereby maximizing the availability of the reagent for the desired N-acylation and improving the overall raw material efficiency.[8][9]

-

Strict pH Control (8-9): The reaction requires a basic medium to deprotonate cyanamide, forming the more nucleophilic cyanamide anion. However, excessively high pH would accelerate the hydrolysis of methyl chloroformate. Therefore, maintaining the pH in a narrow, moderately alkaline range of 8-9 is essential for balancing reactant activation with reagent stability.[8][9] This is typically achieved by the simultaneous, controlled addition of sodium hydroxide solution and methyl chloroformate.[9]

B. Stage 2: Cyclocondensation to Form this compound

In the final stage, the prepared aqueous solution of methyl cyanocarbamate is reacted with o-phenylenediamine (OPD) in an acidic medium to yield methyl benzimidazol-2-ylcarbamate.[8]

The mechanism proceeds via an acid-catalyzed addition of one of the amino groups of OPD to the nitrile carbon of methyl cyanocarbamate, followed by an intramolecular cyclization with the elimination of ammonia to form the stable benzimidazole ring.

Caption: Cyclocondensation Reaction to form this compound.

Causality Behind Experimental Choices:

-

Acidic pH (4-5): An acidic environment, typically maintained using hydrochloric acid, is necessary to protonate and activate the nitrile group of methyl cyanocarbamate, making it more electrophilic and susceptible to nucleophilic attack by the amino group of OPD.[8][10]

-

Elevated Temperature (55-60°C): The cyclization and dehydration steps require thermal energy to proceed at a practical rate. This temperature range provides sufficient activation energy without promoting significant decomposition of reactants or product.[8]

-

Biphasic Solvent System (Toluene-Water): The use of a two-phase system is an elegant process enhancement. While the reaction occurs in the aqueous phase, the final this compound product has low aqueous solubility and preferentially partitions into the organic toluene phase or precipitates as a clean solid.[8][9] This facilitates easier product isolation, reduces impurities, and results in a final product with a brilliant white appearance and high purity (>99.8%).[8][9]

-

Simultaneous Reactant Addition: A key process optimization involves the simultaneous dropwise addition of the methyl cyanocarbamate solution and concentrated hydrochloric acid into the heated solution of OPD in toluene.[8] This strategy maintains the cyclizing agent's concentration at a steady state, minimizing its residence time in the acidic medium before it can react. This reduces potential hydrolytic decomposition and significantly improves the product yield to over 97.5%.[8][9]

Consolidated Experimental Protocols

The following protocols represent a self-validating system derived from established and patented industrial methods.[8][9] Adherence to the specified parameters is critical for achieving high yield and purity.

Workflow Overview

Caption: Experimental Workflow for this compound Synthesis.

Protocol 1: Preparation of Methyl Cyanocarbamate Solution

-

Charge a reaction vessel, equipped with efficient stirring, a cooling system, and pH monitoring, with a 10% aqueous solution of cyanamide.

-

Cool the reaction vessel to an internal temperature of 0-5°C.

-

Prepare two separate addition funnels. Charge one with 1.1 equivalents of methyl chloroformate and the other with 2.2 equivalents of a 30% sodium hydroxide solution.

-

Begin the simultaneous dropwise addition of both methyl chloroformate and the sodium hydroxide solution into the cyanamide solution. Maintain vigorous stirring.

-

Carefully monitor the rate of addition of the sodium hydroxide solution to maintain the reaction pH strictly between 8 and 9.

-

After the addition is complete, continue to stir the mixture at 0-5°C for an additional 2 hours to ensure the reaction goes to completion.

-

The resulting aqueous solution of methyl cyanocarbamate is used directly in the next step.

Protocol 2: Synthesis of Methyl Benzimidazol-2-ylcarbamate

-

Charge a separate, larger reaction vessel with 4 times the weight of o-phenylenediamine in toluene.

-

Heat the toluene-OPD mixture to 55-60°C with stirring.

-

Begin the simultaneous dropwise addition of the previously prepared methyl cyanocarbamate solution (1.1 equivalents) and 35% concentrated hydrochloric acid (1.2 equivalents).

-

Monitor the pH of the aqueous phase during the addition, maintaining it in the range of 4-5 by adjusting the addition rate of the hydrochloric acid.

-

After the addition is complete, hold the reaction mixture at 55-60°C with continued stirring for 3 hours.

-

Once the reaction is complete (monitored by TLC or HPLC), cool the slurry to 25°C.

-

Collect the precipitated solid product by suction filtration.

-

Wash the filter cake thoroughly with toluene, followed by water, to remove unreacted starting materials and inorganic salts.

-

Dry the final product in a convection oven at 70°C for 8 hours to yield high-purity this compound.[8]

Data Presentation: Properties and Optimized Conditions

For any synthesis, quantitative data is paramount for reproducibility and scale-up.

Table 1: Physico-chemical Properties of Methyl Benzimidazol-2-ylcarbamate

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₉H₉N₃O₂ | [11] |

| Molar Mass | 191.19 g/mol | [12] |

| Appearance | White crystalline solid | [13] |

| Melting Point | >300 °C (decomposes) | [13] |

| Aqueous Solubility | 8 mg/L (at pH 7, 24°C) | [13] |

| pKa | 4.48 |[13] |

Table 2: Summary of Optimized Reaction Conditions for this compound Synthesis

| Parameter | Stage 1 (MCC Synthesis) | Stage 2 (Cyclocondensation) | Rationale / Impact | Reference(s) |

|---|---|---|---|---|

| Temperature | 0 - 5 °C | 55 - 60 °C | Minimizes MCF hydrolysis; provides activation energy for cyclization. | [8][9] |

| pH | 8 - 9 | 4 - 5 | Activates cyanamide; prevents MCF hydrolysis; activates nitrile for attack. | [8][9] |

| Solvent System | Aqueous | Toluene / Water (Biphasic) | Facilitates reaction; improves product purity and isolation. | [8][9] |

| Reactant Ratio | 1.1 eq. MCF, 2.2 eq. NaOH | 1.1 eq. MCC, 1.2 eq. HCl | Ensures complete conversion of the limiting reagent. | [8][9] |

| Addition Method | Simultaneous dropwise | Simultaneous dropwise | Maintains optimal pH; minimizes side reactions and improves yield. | [8] |

| Typical Yield | (Intermediate) | > 97.5% | High efficiency due to optimized conditions. | [8] |

| Typical Purity | (Intermediate) | > 99.8% | Biphasic system and washing yield a very pure product. |[8] |

Purification and Analytical Characterization

Final product quality is confirmed through rigorous purification and analysis.

-

Purification: The primary purification is achieved through the precipitation from the biphasic reaction medium followed by washing with toluene and water.[8] For analytical standards or specialized applications, recrystallization from a suitable solvent such as ethanol or a mixture including N,N-Dimethylformamide can be employed.[14][15]

-

Characterization:

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing purity and quantifying the final product. A typical method uses a C18 reversed-phase column with an isocratic mobile phase of acetonitrile and water, buffered with an acid (e.g., sulfuric acid), and UV detection around 200 nm.[16][17]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For confirmation of identity and detection of trace-level impurities, LC-MS/MS provides unparalleled sensitivity and specificity.[18][19]

-

Nuclear Magnetic Resonance (¹H NMR): Provides unambiguous structural confirmation of the synthesized molecule.[14]

-

References

-

AERU, University of Hertfordshire. This compound (Ref: BAS 346F). [Link]

-

Food and Agriculture Organization of the United Nations. This compound. [Link]

- CN105601572B. A kind of preparation process of this compound.

-

Patsnap. Preparation method of this compound. Eureka. [Link]

-

AgroPages. Production of this compound 50 WP Bavistin and Its Manufacturing Facilities. [Link]

-

SIELC Technologies. HPLC Method for Analysis of this compound on Primesep 100 Column. [Link]

-

Cheng Nong Agro. Production of this compound and Mancozeb Fungicides in a Modern Factory Setting. [Link]

- CN106565609A. Preparation method of this compound.

- United States Patent 4,550,174. Process for the synthesis of this compound.

- CN105601572A. This compound preparation technology.

- CN105732512A. This compound production technology.

-

ResearchGate. An improved synthesis of methyl [5-benzoyl- and 5-p-fluorobenzoylbenzimidazol-2-yl]carbamates. [Link]

-

International Journal of ChemTech Research. Spectrophotometric determination of this compound in its Formulations and Environmental samples. [Link]

-

Thai Science. A sensitive method for determination of this compound residue in vegetable samples using hplc-uv and its application in health risk assessment. [Link]

- US3915986A. Methyl 5-propylthio-2-benzimidazolecarbamate.

- CN101735153A. Production technology of this compound.

-

Entrepreneur India. How to Start a this compound (Bavistin) Manufacturing Business?. [Link]

-

Taylor & Francis Online. This compound – Knowledge and References. [Link]

-

DBpia. Analytical Method for Fungicide this compound Residue in Beef, Milk, and Fat Using LC-MS/MS. [Link]

-

National Institutes of Health (NIH). Cloning and Biochemical Characterization of a Novel this compound (Methyl-1H-Benzimidazol-2-ylcarbamate)-Hydrolyzing Esterase from the Newly Isolated Nocardioides sp. Strain SG-4G and Its Potential for Use in Enzymatic Bioremediation. [Link]

-

ResearchGate. Hydrolysis mechanism of this compound hydrolase from the strain Microbacterium sp. djl-6F. [Link]

-

ResearchGate. Proposed Pathway for this compound degradation. [Link]

- CN104961685A. Method for reducing this compound impurity DAP in production process of this compound.

-

Patsnap Synapse. What is the mechanism of Carbendazole?. [Link]

-

Dhaka University Journal of Pharmaceutical Sciences. Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. [Link]

- CN107935939A. A kind of process for purification of albendazole.

-

Rockefeller University Press. Differential binding of methyl benzimidazol-2-yl carbamate to fungal tubulin as a mechanism of resistance. [Link]

-

ChemBK. Methyl-1H-benzimidazol-2-yl carbamate. [Link]

-

ResearchGate. Chemical structure of methyl 2-benzimidazole carbamate. [Link]

-

SciELO México. FUNGICIDAL METHYL-2-BENZIMIDAZOLE CARBAMATE ADSORPTION IN SOIL AND REMEDIATION VIA Prunus dulcis DERIVED ACTIVATED CARBON. [Link]

-

National Institutes of Health (NIH). This compound. PubChem. [Link]

Sources

- 1. Production of this compound and Mancozeb Fungicides in a Modern Factory Setting [cnagrochem.com]

- 2. niir.org [niir.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Cloning and Biochemical Characterization of a Novel this compound (Methyl-1H-Benzimidazol-2-ylcarbamate)-Hydrolyzing Esterase from the Newly Isolated Nocardioides sp. Strain SG-4G and Its Potential for Use in Enzymatic Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Carbendazole? [synapse.patsnap.com]

- 6. rupress.org [rupress.org]

- 7. This compound (Ref: BAS 346F) [sitem.herts.ac.uk]

- 8. CN105601572B - A kind of preparation process of this compound - Google Patents [patents.google.com]

- 9. CN105601572A - this compound preparation technology - Google Patents [patents.google.com]

- 10. CN106565609A - Preparation method of this compound - Google Patents [patents.google.com]

- 11. This compound | C9H9N3O2 | CID 25429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. FUNGICIDAL METHYL-2-BENZIMIDAZOLE CARBAMATE ADSORPTION IN SOIL AND REMEDIATION VIA Prunus dulcis DERIVED ACTIVATED CARBON [scielo.org.mx]

- 13. chembk.com [chembk.com]

- 14. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 15. CN107935939A - A kind of process for purification of albendazole - Google Patents [patents.google.com]

- 16. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]

- 17. thaiscience.info [thaiscience.info]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Analytical Method for Fungicide this compound Residue in Beef, Milk, and Fat Using LC-MS/MS - 한국농약과학회 학술발표대회 논문집 : 논문 | DBpia [dbpia.co.kr]

A Senior Application Scientist's Guide to the Environmental Persistence and Half-Life of Carbendazim in Soil

Introduction: The Dichotomy of Carbendazim

This compound (methyl benzimidazol-2-ylcarbamate) is a broad-spectrum systemic fungicide valued for its efficacy against a wide array of fungal pathogens in agriculture and horticulture.[1][2] Its utility, however, is counterbalanced by significant environmental concerns, primarily stemming from its persistence in soil and potential ecotoxicity.[3][4] As the environmentally relevant compound to which fungicides like benomyl and thiophanate-methyl rapidly convert, understanding the fate of this compound is paramount for accurate environmental risk assessment.[5][6] This guide provides a technical deep-dive into the factors governing this compound's persistence, the methodologies for its quantification, and the kinetic models that define its degradation profile in the soil matrix.

Section 1: Core Principles of this compound Degradation in Soil

The persistence of this compound in soil, often defined by its half-life (DT50), is not an intrinsic constant but a variable outcome of complex interactions between the chemical's properties and the soil environment. The half-life can range from a few weeks to over a year, with reported values of 6-12 months on bare soil and 3-6 months on turf.[5][7] This variability is primarily dictated by two main pathways: microbial biodegradation and abiotic degradation.

The Central Role of Microbial Biodegradation

The primary driver for this compound degradation in soil is microbial activity.[8][9] Numerous soil bacteria and fungi, including species from genera such as Pseudomonas, Bacillus, Rhodococcus, and Sphingomonas, have been identified as capable of utilizing this compound as a carbon or nitrogen source.[2][4][10] The critical role of microbes is unequivocally demonstrated in comparative studies using sterilized and non-sterilized soil. In non-sterilized aerobic silt loam, this compound's half-life was 320 days, whereas in its sterilized counterpart, the half-life extended dramatically to approximately 1000 days.[7][11][12] This indicates that in the absence of microbial activity, this compound is remarkably persistent.

Repeated applications of this compound can lead to an accelerated degradation rate. This phenomenon is attributed to the adaptation of the soil microbial community, which enriches specific this compound-degrading strains.[13] Studies have shown that after four repeated applications, the half-life of this compound was shortened from 9.3 days to just 0.9 days.[13]

Abiotic Influences on Persistence

While microbial action is dominant, several abiotic factors create the conditions that govern the rate of biodegradation and can also contribute directly to degradation, albeit to a lesser extent.

-

Soil Moisture: Higher soil moisture content generally enhances microbial activity, thus accelerating this compound degradation. Increasing soil moisture from 40% to 80% of water holding capacity has been shown to decrease the half-life by as much as 74%.[8][9]

-

Soil pH: The pH of the soil influences both this compound's chemical stability and its bioavailability to microbes. As a weak base (pKa ≈ 4.2), this compound's adsorption to soil particles increases in more acidic soils, which can hinder its degradation.[6][14] Hydrolytic degradation is also pH-dependent, increasing with higher pH levels.[12]

-

Organic Matter and Clay Content: this compound exhibits strong adsorption to soil organic matter and clay minerals.[6][7] This strong binding reduces its mobility and the concentration available in the soil solution for microbial uptake or leaching, thereby increasing its persistence.[12][14]

-

Temperature: As with most biological processes, microbial degradation of this compound is temperature-dependent. Higher temperatures, within an optimal range for microbial growth, generally lead to faster degradation rates.

-

Photodegradation: Photolysis is not considered a significant degradation pathway for this compound in soil, as the molecule shows limited loss when exposed to sunlight.[5][12]

The interplay of these factors is visualized in the diagram below.

Caption: Key environmental factors influencing this compound persistence in soil.

Section 2: Quantitative Analysis of this compound Persistence

A summary of reported half-life values under varying experimental conditions highlights the significant impact of environmental factors.

| Condition | Soil Type | Half-Life (t½) | Reference |

| Field Application | Bare Soil | 6-12 months | [5][7] |

| Field Application | Turf | 3-6 months | [5][7] |

| Lab Aerobic (Non-Sterile) | Silt Loam | 320 days | [11][12] |

| Lab Aerobic (Sterile) | Silt Loam | ~1000 days | [7][12] |

| Lab Aerobic (Non-Sterile) | Paddy Soil | 17.5 - 22.8 days | [8][9] |

| Lab Aerobic (Sterile) | Paddy Soil | 287.1 - 291.7 days | [8][9] |

| Lab Anaerobic (Non-Sterile) | Water-Sediment | 743 days | [5][11] |

| Field Dissipation Study | Cauliflower Field | 2.77 days | [15] |

| Lab (4 repeated applications) | Not specified | 0.9 days | [13] |

Section 3: Experimental Design for Soil Persistence Studies

To generate reliable data on this compound's half-life, a rigorously controlled experimental setup is essential. Both laboratory and field studies are employed, each offering unique insights. Laboratory studies, following standards like OECD Guideline 307, allow for the control of environmental variables, while field dissipation studies (OECD Guideline 308) provide data under realistic agricultural conditions.[16]

Standard Laboratory Protocol for Aerobic Soil Degradation

This protocol outlines a self-validating system for determining the aerobic degradation rate of this compound in soil.

Objective: To determine the degradation rate and half-life (DT50) of this compound in a selected soil under controlled, aerobic laboratory conditions.

Methodology:

-

Soil Collection and Preparation:

-

Collect a representative topsoil sample (0-20 cm depth) from a field with no recent history of benzimidazole fungicide application.[17]

-

Sieve the soil (e.g., through a 2 mm mesh) to remove stones and plant debris and to ensure homogeneity.[17]

-

Characterize the soil for key properties: texture (sand/silt/clay content), organic carbon content, pH, and water holding capacity (WHC).[17]

-

Pre-incubate the soil at the test temperature (e.g., 20-22°C) in the dark for 7-14 days to allow the microbial population to stabilize. Adjust moisture to 40-60% of WHC.

-

-

Preparation of Test Substance:

-

Use an analytical grade standard of this compound. For studies tracking metabolites, 14C-labeled this compound (labeled on the phenyl or imidazole ring) is preferred.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) that is easily evaporated.

-

-

Soil Spiking (Application):

-

Weigh replicate soil samples (e.g., 50-100 g dry weight equivalent) into incubation vessels (e.g., glass flasks).

-

Add the this compound stock solution to the soil. The application rate should be relevant to typical agricultural use.

-

Thoroughly mix the soil to ensure uniform distribution. Allow the solvent to evaporate completely in a fume hood.

-

Prepare a set of sterile control samples by autoclaving the soil twice before spiking. This is a critical step to differentiate biotic from abiotic degradation.[11][12]

-

-

Incubation:

-

Adjust the final moisture content of all samples to the target level (e.g., 50% WHC).

-

Incubate the vessels in the dark at a constant temperature (e.g., 22°C).

-

To maintain aerobic conditions and trap volatile metabolites like 14CO2, the flasks can be equipped with traps containing solutions like potassium hydroxide or ethylene glycol.

-

-

Sampling and Extraction:

-

Sacrifice replicate vessels (typically triplicates for both sterile and non-sterile sets) at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extract this compound from the soil samples using an appropriate solvent system. A common method involves extraction with an acidified or alkaline organic solvent like methanol or acetonitrile, followed by liquid-liquid partitioning.[18]

-

The extraction efficiency must be validated. This is achieved by spiking control soil with a known amount of this compound and performing the extraction immediately to determine the percent recovery. Recoveries should typically be within 70-110%.

-

-

Analytical Quantification:

-

Analyze the extracts for the concentration of this compound and its potential metabolites.

-

High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is the most common and robust analytical method.[15][18][19]

-

The method must be validated for linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[18] The LOQ should be sufficiently low, typically around 0.01-0.05 mg/kg.[20]

-

The workflow for this protocol is illustrated below.

Caption: Experimental workflow for a laboratory soil persistence study.

Section 4: Kinetic Modeling and Data Interpretation

The data obtained from persistence studies (concentration vs. time) are fitted to kinetic models to calculate degradation rates and half-lives.

-

First-Order Kinetics: This is the most widely used model for pesticide degradation, assuming the rate of degradation is directly proportional to the concentration.[21]

-

Other Models: While the first-order model is common, other models like the Monod model (which accounts for microbial growth) or two-site models (which account for fast and slow degradation phases) can sometimes provide a better fit for the experimental data, especially in complex systems.[21][22]

Section 5: Degradation Pathways

Microbial degradation of this compound primarily proceeds through the hydrolysis of the methylcarbamate side chain, a reaction catalyzed by enzymes encoded by genes such as cbmA or mheI.[1][2] This initial step forms the major metabolite 2-aminobenzimidazole (2-AB), which is less fungitoxic but can be more persistent than the parent compound.[2] Further degradation involves the cleavage of the imidazole and benzene rings, eventually leading to mineralization (conversion to CO₂, water, and ammonia).[2][10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Microbes as this compound degraders: opportunity and challenge [frontiersin.org]

- 3. This compound: Ecological risks, toxicities, degradation pathways and potential risks to human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 907. This compound (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental) [inchem.org]

- 6. stud.epsilon.slu.se [stud.epsilon.slu.se]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. [Degradation of this compound in paddy soil and the influencing factors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fao.org [fao.org]

- 12. This compound (EHC 149, 1993) [inchem.org]

- 13. Effects of repeated applications of fungicide this compound on its persistence and microbial community in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pjoes.com [pjoes.com]

- 15. researchgate.net [researchgate.net]

- 16. oecd.org [oecd.org]

- 17. eppltd.com [eppltd.com]

- 18. [Determination of this compound residue in orange and soil using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [Determination of this compound residue in orange and soil using high performance liquid chromatography]. | Semantic Scholar [semanticscholar.org]

- 20. biotecnologiebt.it [biotecnologiebt.it]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pjoes.com [pjoes.com]

Abstract

Carbendazim (methyl benzimidazol-2-ylcarbamate, MBC) is a widely utilized broad-spectrum systemic fungicide whose presence in aquatic ecosystems is a subject of increasing environmental scrutiny.[1][2] Its persistence and potential toxicity necessitate a thorough understanding of its fate and degradation mechanisms.[3] This technical guide provides a comprehensive analysis of the principal degradation pathways of this compound in aquatic environments, focusing on hydrolysis, photolysis, and microbial degradation. We will delve into the underlying chemical and biological mechanisms, influencing factors, and resultant degradation products. Furthermore, this guide furnishes detailed, field-proven experimental protocols for studying these pathways, presents quantitative data in a comparative format, and utilizes pathway diagrams to offer a clear, mechanistic understanding for researchers and environmental scientists.

Introduction: this compound in the Aquatic Milieu

This compound's extensive application in agriculture leads to its inevitable entry into aquatic systems through runoff, spray drift, and leaching.[2] While it is a potent agent against a wide range of fungal pathogens, its stability in water raises concerns about its potential impact on non-target aquatic organisms.[4][5] The half-life of this compound in aquatic environments can be highly variable, ranging from a month to over two years depending on the conditions.[6] Understanding the kinetics and pathways of its degradation is therefore critical for accurate environmental risk assessment and the development of effective remediation strategies.[3][4] The primary routes of this compound dissipation in water are abiotic processes, namely hydrolysis and photolysis, and biotic processes, primarily microbial degradation.[3]

Physicochemical Degradation Pathways

Abiotic degradation processes are crucial in determining the initial fate of this compound in aquatic systems. These pathways are primarily governed by the physicochemical properties of the water body, such as pH, temperature, and sun exposure.

Hydrolysis

Hydrolysis is a chemical reaction where a water molecule cleaves one or more chemical bonds. For this compound, this process is significantly pH-dependent. The molecule is relatively stable in acidic and neutral conditions (pH 4-7). However, under alkaline conditions (e.g., pH 9), it undergoes hydrolysis.[7]

-

Mechanism: The primary hydrolytic degradation occurs at the carbamate linkage. In alkaline solutions, the hydroxide ion (OH-) acts as a nucleophile, attacking the carbonyl carbon of the ester group. This leads to the cleavage of the ester bond and the formation of 2-aminobenzimidazole (2-AB), which is a major and more stable degradation product.[4][7]

-

Influencing Factors:

-

pH: This is the most critical factor. The rate of hydrolysis increases significantly with increasing pH.[8]

-

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

-

The half-life of this compound in water can be as long as 25 months under anaerobic conditions, highlighting its persistence when hydrolysis is not favored.[6]

Photolysis (Photodegradation)

Photolysis, or photodegradation, involves the breakdown of compounds by light. In aquatic systems, this primarily occurs due to exposure to sunlight. While direct photolysis of this compound can be slow, the process can be significantly accelerated by the presence of other substances in the water, a process known as indirect or sensitized photolysis.[4][9]

-

Mechanism:

-

Direct Photolysis: this compound can absorb ultraviolet (UV) radiation from sunlight, leading to the excitation of its electrons and subsequent bond cleavage. However, natural sunlight may not be sufficient for rapid degradation.[4]

-

Indirect Photolysis: This is often a more significant pathway in natural waters. It is mediated by photosensitizers, such as humic acids or nitrate ions, which are naturally present in water. These substances absorb sunlight and produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH).[10] These radicals are powerful oxidizing agents that can rapidly degrade this compound.[10] Advanced Oxidation Processes (AOPs) like the photo-Fenton reaction (Fe²⁺/H₂O₂) also utilize hydroxyl radicals to achieve rapid degradation, often removing over 96% of this compound within minutes.[11][12]

-

-

Degradation Products: Photodegradation leads to a variety of products. Besides 2-aminobenzimidazole (2-AB), other identified products include monocarbomethoxyguanidine and benzimidazole isocyanate.[11][12] More complex reactions can lead to the cleavage of the benzimidazole ring, forming products like 5-hydroxythis compound.[13][14]

Microbial Degradation

Bioremediation through microbial activity is considered a green and efficient strategy for removing this compound from the environment.[4] A diverse range of microorganisms, including bacteria and fungi, have been identified as capable of degrading this compound.[15][16]

-

Mechanism: The primary mechanism of microbial degradation is enzymatic hydrolysis. Many this compound-degrading microbes produce hydrolase enzymes that specifically target the ester or amide bonds of the this compound molecule.[2][4] The gene mheI has been identified in several bacterial strains and is responsible for encoding a this compound hydrolase that converts this compound to 2-AB.[17][18] The complete mineralization of this compound involves the subsequent breakdown of the 2-AB ring structure.[2][4]

-

Key Microorganisms: Numerous bacterial genera have been shown to effectively degrade this compound, including Bacillus, Pseudomonas, Rhodococcus, Sphingomonas, and Aeromonas.[2][4][17] Fungi such as Trichoderma also play a role in its biodegradation.[16]

-

Influencing Factors:

-

Microbial Population: The presence and abundance of specific degrading microbial consortia are paramount.

-

Nutrient Availability: The presence of other carbon and nitrogen sources can influence the rate of degradation.

-

Temperature and pH: Optimal temperature and pH conditions for microbial growth and enzymatic activity will enhance degradation rates.

-

The common degradation pathway across many microbial strains involves the initial hydrolysis to 2-aminobenzimidazole (2-AB).[4][17]

Quantitative Degradation Data Summary

The rate of this compound degradation is often expressed as a half-life (t½), which is the time required for 50% of the initial concentration to be degraded.

| Degradation Pathway | Condition | Half-life (t½) | Key Degradation Product(s) | Reference(s) |

| Hydrolysis | Alkaline (pH > 9) | Variable, decreases with increasing pH | 2-aminobenzimidazole (2-AB) | [7] |

| Persistence | Aerobic Water-Sediment | 1-2 months | 2-aminobenzimidazole (2-AB) | [6] |

| Persistence | Anaerobic Water-Sediment | 25 months | 2-aminobenzimidazole (2-AB) | [6] |

| Photolysis | Solar Photo-Fenton | < 15 minutes | 2-AB, monocarbomethoxyguanidine | [11][12] |

| Microbial Degradation | Bare Soil (for reference) | 6-12 months | 2-aminobenzimidazole (2-AB) | [6] |

Visualization of Degradation Pathways & Workflows

Primary Degradation Pathways of this compound

The following diagram illustrates the initial transformation of this compound through the three primary degradation pathways.

Caption: Primary degradation routes of this compound in aquatic systems.

Experimental Workflow for Hydrolysis Study

This diagram outlines a typical experimental workflow for assessing this compound's hydrolysis rate, based on established guidelines.

Caption: Workflow for determining hydrolysis rate as a function of pH.

Experimental Protocols

Protocol for Determining Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

This protocol provides a standardized method for evaluating the abiotic hydrolysis of this compound.[19][20][21]

-

Objective: To determine the rate of hydrolytic degradation of this compound at different pH values representative of environmental conditions.

-

Principle: Sterile aqueous buffer solutions with known pH are treated with the test substance and incubated in the dark at a constant temperature. The concentration of the test substance is measured over time to determine the degradation rate.[19][20]

-

Methodology:

-

Preparation of Solutions:

-

Test Execution:

-

In separate, sterile vessels, add the this compound stock solution to each buffer to achieve a final concentration not exceeding 0.01 M or half the saturation concentration.[20]

-

Tightly seal the vessels to prevent volatilization.

-

Incubate the solutions in the dark at a constant temperature (a preliminary test is often run at 50°C for 5 days to check for stability).[19][21] The dark condition is critical to exclude photolysis as a confounding factor.

-

-

Sampling and Analysis:

-

Collect aliquots from each test solution at predetermined time intervals.

-

Immediately analyze the samples for the concentration of this compound and the primary hydrolysis product, 2-aminobenzimidazole. High-Performance Liquid Chromatography (HPLC) is a common and reliable analytical method for this purpose.[22]

-

-

Data Analysis:

-

Plot the concentration of this compound versus time for each pH.

-

Determine the rate constant (k) and the half-life (t½ = ln(2)/k) for the degradation at each pH.

-

-

Protocol for Studying Microbial Degradation

This protocol outlines a method to assess the biodegradation of this compound by a microbial consortium from an aquatic source.[23][24][25]

-

Objective: To determine the rate and extent of this compound degradation by microorganisms isolated from a relevant aquatic environment.

-

Principle: A microbial inoculum from a water/sediment sample is cultured in a minimal salt medium containing this compound as a primary carbon or nitrogen source. Degradation is monitored by measuring the disappearance of the parent compound over time.[24]

-

Methodology:

-

Inoculum Preparation:

-

Collect water and/or sediment samples from the aquatic system of interest.

-

Use an enrichment culture technique by inoculating a nutrient broth containing a low concentration of this compound with the environmental sample. This selects for microbes capable of tolerating and potentially degrading the fungicide.[25]

-

-

Biodegradation Assay:

-

Prepare a sterile minimal salt medium.

-

Dispense the medium into replicate sterile flasks.

-

Spike the medium with a known concentration of this compound.

-

Inoculate the test flasks with a standardized amount of the enriched microbial culture.

-

Prepare a sterile control flask (no inoculum) to account for any abiotic degradation.

-

Incubate the flasks on a shaker at a constant temperature (e.g., 30°C) for a period of several days to weeks.[25]

-

-

Sampling and Analysis:

-

Periodically withdraw samples from both test and control flasks under sterile conditions.

-

Analyze the samples for this compound concentration using HPLC.[23]

-

-

Data Analysis:

-

Compare the concentration of this compound in the inoculated flasks to the sterile controls.

-

Calculate the percentage of biodegradation and the degradation rate.

-

-

Conclusion